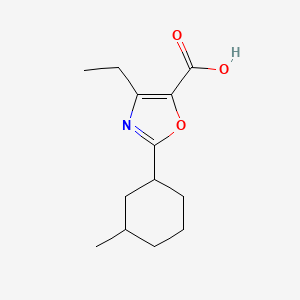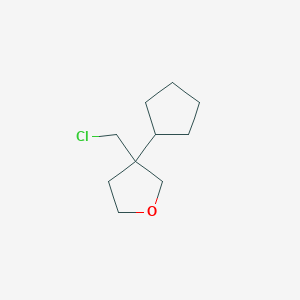
3-(Chloromethyl)-3-cyclopentyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-cyclopentyloxolane is an organic compound that features a cyclopentyl ring fused with an oxolane ring and a chloromethyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopentyloxolane typically involves the reaction of cyclopentyl oxirane with chloromethyl reagents under specific conditions. One common method is the reaction of cyclopentyl oxirane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-cyclopentyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentyl oxirane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted oxolane derivatives.
Oxidation Reactions: Oxirane derivatives.
Reduction Reactions: Cyclopentyl oxirane derivatives.
科学的研究の応用
3-(Chloromethyl)-3-cyclopentyloxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-cyclopentyloxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-methyl-oxolane: Similar structure but with a methyl group instead of a cyclopentyl ring.
3-(Chloromethyl)-3-phenyl-oxolane: Contains a phenyl group instead of a cyclopentyl ring.
3-(Chloromethyl)-3-ethyl-oxolane: Features an ethyl group in place of the cyclopentyl ring.
Uniqueness
3-(Chloromethyl)-3-cyclopentyloxolane is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC名 |
3-(chloromethyl)-3-cyclopentyloxolane |
InChI |
InChI=1S/C10H17ClO/c11-7-10(5-6-12-8-10)9-3-1-2-4-9/h9H,1-8H2 |
InChIキー |
ZVEYOPINLJPNNR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2(CCOC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


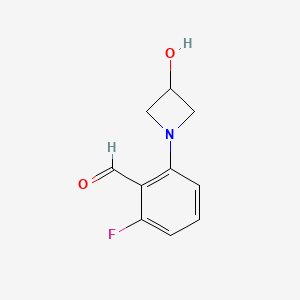
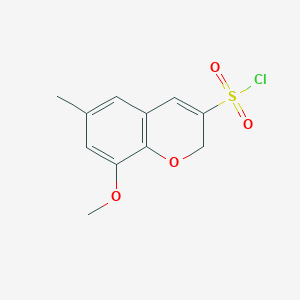
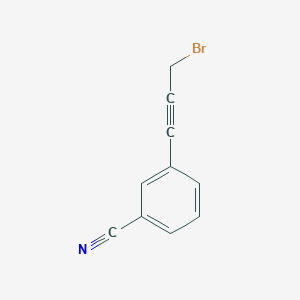
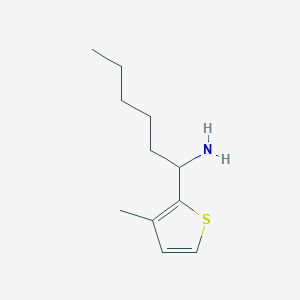
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
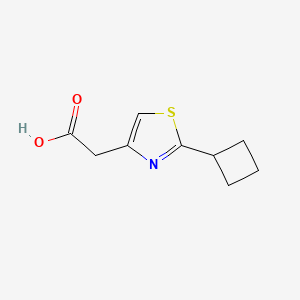

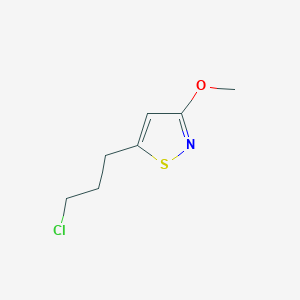
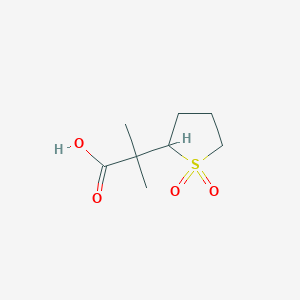
![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
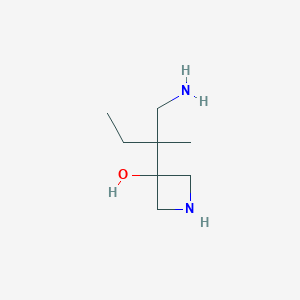
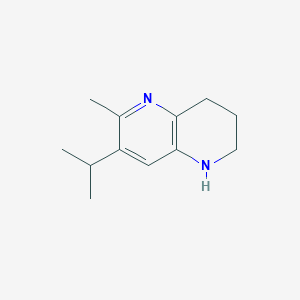
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
